molecular formula C26H22N4O3 B2839878 2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886178-51-4

2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No. B2839878
CAS RN: 886178-51-4
M. Wt: 438.487
InChI Key: CXZWDIWGPQPEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Catalysis

Research has demonstrated various methods for synthesizing structurally diverse compounds, including those related to your compound of interest. For instance, Jayarajan and Vasuki (2012) outlined the synthesis of bioactive polycyclic/spirocyclic heterocyclic compounds through multi-component reactions using novel heterocyclic active methylene compounds (Jayarajan & Vasuki, 2012). Similarly, Rahmati, Kenarkoohi, and Khavasi (2012) described a one-pot, three-component condensation reaction in water to synthesize a related compound with good yields (Rahmati, Kenarkoohi, & Khavasi, 2012).

Antimicrobial and Antibacterial Applications

The compound and its derivatives have been explored for their antibacterial properties. For example, Vinoth, Vadivel, and Lalitha (2021) designed a synthesis of carbonitrile derivatives and evaluated their antibacterial activities against human pathogenic bacteria (Vinoth, Vadivel, & Lalitha, 2021).

Structural Analysis and X-ray Crystallography

The structural properties of these compounds have been studied extensively. Sharma, Brahmachari, Kant, and Gupta (2016) conducted syntheses via green routes and performed single-crystal X-ray structural investigations on spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] derivatives (Sharma, Brahmachari, Kant, & Gupta, 2016).

Corrosion Inhibition

This compound and its derivatives have potential applications in corrosion inhibition. Gupta, Haque, Salghi, Lgaz, Mukherjee, and Quraishi (2018) synthesized spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives and studied their effect as corrosion inhibitors for mild steel in hydrochloric acid medium (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).

Chemical Reactions and Molecular Synthesis

The compound's ability to undergo various chemical reactions has been a subject of research. Elinson, Ryzhkov, Vereshchagin, Zaimovskaya, Korolev, and Egorov (2016) documented the one-pot multicomponent assembling of isatins, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-ones into carbonitriles, demonstrating its versatility in chemical synthesis (Elinson, Ryzhkov, Vereshchagin, Zaimovskaya, Korolev, & Egorov, 2016).

Pharmacological Applications

While avoiding specifics about drug use and dosage, it's notable that the compound's derivatives have been evaluated for potential pharmacological applications. Li, Wu, Tian, Zhang, and Wu (2013) designed and synthesized aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones and tested them in various pharmacological assays (Li, Wu, Tian, Zhang, & Wu, 2013).

Green Chemistry and Sustainable Synthesis

The synthesis of these compounds aligns with principles of green chemistry. Borah, Bora, Ramesh, and Chowhan (2022) developed a sustainable one-pot approach for synthesizing medicinally privileged carbonitriles and spiro derivatives using environmentally friendly methods (Borah, Bora, Ramesh, & Chowhan, 2022).

properties

IUPAC Name

2'-amino-6',7'-dimethyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-15-7-6-8-17(11-15)14-30-20-10-5-4-9-18(20)26(25(30)32)19(13-27)23(28)33-21-12-16(2)29(3)24(31)22(21)26/h4-12H,14,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZWDIWGPQPEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C(=C(OC5=C4C(=O)N(C(=C5)C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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